6-Bromo-4-chloropicolinic acid

Description

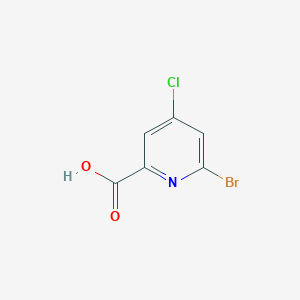

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVWGSKTCYSGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267580 | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-25-7 | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-chloropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Bromo-4-chloropicolinic acid" synthesis and properties

Topic: "6-Bromo-4-chloropicolinic acid" synthesis and properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Synthesis, Properties, and Strategic Functionalization

Executive Summary

6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7) is a high-value pyridine scaffold utilized extensively in the discovery of small-molecule therapeutics (specifically IDO1 inhibitors) and advanced agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a chloro-substituent at C4, and a bromo-substituent at C6. This tri-functional nature allows for sequential, regioselective derivatization—making it a linchpin intermediate for constructing complex heteroaromatic libraries.

This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support laboratory execution and process scaling.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 6-Bromo-4-chloropyridine-2-carboxylic acid |

| CAS Number | 1060811-25-7 |

| Molecular Formula | C₆H₃BrClNO₂ |

| Molecular Weight | 236.45 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 192–194 °C (decomposition) |

| pKa (Calculated) | ~2.5 (COOH), Pyridine N basicity is significantly reduced by halogens |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Storage Conditions | Inert atmosphere, 2–8°C (Hygroscopic) |

Synthetic Pathways[10][11]

The synthesis of 6-bromo-4-chloropicolinic acid requires navigating the directing effects of the pyridine ring to ensure correct halogen placement. Direct halogenation of picolinic acid is often unselective. Therefore, the Sandmeyer Reaction via the amino-ester is the industry-standard route for high regiochemical fidelity.

Route A: The Sandmeyer Sequence (Recommended)

This route ensures the C6-Bromine and C4-Chlorine are installed with absolute regiocontrol, avoiding the inseparable isomer mixtures common in direct halogenation.

Mechanism:

-

Precursor: Start with Methyl 6-amino-4-chloropicolinate .

-

Diazotization: Formation of the diazonium salt using tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂).

-

Halogenation: Displacement of the diazonium group by bromide using Copper(II) bromide (CuBr₂).

-

Hydrolysis: Saponification of the methyl ester to the free acid.

Route B: Lithiation-Carboxylation (Alternative)

Useful when starting from 2-bromo-4-chloropyridine.

-

Precursor: 2-Bromo-4-chloropyridine.

-

Lithiation: Selective lithiation at C2 using LDA at -78°C (directed by the bromine).

-

Quench: Trapping with CO₂. Note: This route is scalable but requires cryogenic conditions.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Route A)

Target: 6-Bromo-4-chloropicolinic acid from Methyl 6-amino-4-chloropicolinate

Reagents:

-

Methyl 6-amino-4-chloropicolinate (1.0 eq)

-

tert-Butyl nitrite (1.5 eq)

-

Copper(II) bromide (CuBr₂) (1.2 eq)

-

Acetonitrile (MeCN) [Anhydrous]

-

Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

-

Diazotization-Bromination:

-

In a dry round-bottom flask under N₂, suspend CuBr₂ (1.2 eq) in anhydrous MeCN (10 mL/g substrate).

-

Add t-BuONO (1.5 eq) dropwise at 0°C.

-

Add Methyl 6-amino-4-chloropicolinate (1.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (N₂).

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of amine.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 6-bromo-4-chloropicolinate .

-

-

Hydrolysis:

-

Dissolve the intermediate ester in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 eq) at 0°C. Stir at ambient temperature for 1 hour.

-

Acidification: Adjust pH to ~3.0 using 1N HCl. The product often precipitates.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield: Typically 65–75% (over 2 steps).

-

Reactivity & Functionalization Logic

The utility of 6-bromo-4-chloropicolinic acid lies in the differential reactivity of the C-Br and C-Cl bonds.

-

Site A (C2-COOH): Standard amide coupling or esterification. Usually protected first.

-

Site B (C6-Br): Most reactive towards oxidative addition (Pd⁰). Preferred site for the first Suzuki-Miyaura or Stille coupling.

-

Site C (C4-Cl): Less reactive than C6-Br. Can be engaged in a second cross-coupling reaction or Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.

Safety & Handling (MSDS Summary)

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Spill Response: Sweep up solid; avoid dust generation. Neutralize acidic residues with sodium bicarbonate.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Synthesis of Picolinic Acid Derivatives: US Patent 10,633,341 B2. "Picolinic acid derivatives and their use as intermediates." (2020).

-

Sandmeyer Reaction on Aminopicolinates: Journal of Medicinal Chemistry. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles as Potent IDO1 Inhibitors." (2015). Describes the use of methyl 6-bromo-4-chloropicolinate. [2]

- General Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Halogen-Metal Exchange of 2,4,6-Tribromopyridine." European Journal of Organic Chemistry.

-

Product Safety Data: PubChem Compound Summary for CID 72211989 (6-Bromo-4-chloropicolinic acid).

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloropicolinic Acid

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the essential physicochemical properties of 6-Bromo-4-chloropicolinic acid. The structure of this guide is designed to provide a logical and practical flow of information, beginning with fundamental identification and progressing to detailed analytical characterization and standardized experimental protocols. The insights herein are grounded in established scientific principles to ensure technical accuracy and practical utility in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

6-Bromo-4-chloropicolinic acid, a halogenated pyridine carboxylic acid, is a valuable building block in synthetic chemistry. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine ring—offers multiple reaction sites, making it a versatile intermediate for the synthesis of novel pharmaceutical and agrochemical compounds. Accurate identification is the first step in any rigorous scientific investigation.

The fundamental identifiers for this compound are summarized below.[1][2][3]

| Identifier | Value |

| IUPAC Name | 6-bromo-4-chloropyridine-2-carboxylic acid[3] |

| Synonyms | 6-Bromo-4-chloropicolinic acid[1][3] |

| CAS Number | 1060811-25-7[1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂[1][2][3] |

| Molecular Weight | 236.45 g/mol [1][2][3] |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)Cl[3] |

| InChI Key | JVVWGSKTCYSGPA-UHFFFAOYSA-N[3][4] |

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is critical for designing experiments, developing formulations, and predicting metabolic fate.

Summary of Physicochemical Data

| Property | Value | Significance in Research & Development |

| Physical Form | Solid[4][5] | Handling, storage, and formulation considerations. |

| Boiling Point | 361.6 ± 42.0 °C at 760 mmHg (Predicted)[6] | Indicates thermal stability and purification conditions (e.g., distillation). |

| Melting Point | Data not available | A key indicator of purity; requires experimental determination. |

| Acidity (pKa) | No direct data; predicted for isomer (3-Bromo-6-chloro-picolinic acid): 1.92 ± 0.10[7] | Governs solubility, absorption, and receptor binding at physiological pH. |

| Lipophilicity (XlogP) | 2.4 (Predicted)[3] | Influences membrane permeability and pharmacokinetic properties (ADME). |

| Polar Surface Area | 50.2 Ų[3] | Affects transport properties and interactions with biological targets. |

Acidity and Lipophilicity: A Duality

The molecular structure of 6-Bromo-4-chloropicolinic acid presents a classic duality. The carboxylic acid group is highly polar and acidic, a property enhanced by the electron-withdrawing nature of the pyridine ring and the halogen substituents. This acidity (low pKa) suggests that at neutral pH, the molecule will exist predominantly in its deprotonated, anionic carboxylate form, which favors aqueous solubility.

Conversely, the halogenated aromatic ring is nonpolar and lipophilic, as reflected in the predicted XlogP of 2.4.[3] This value suggests moderate lipid solubility, a property essential for crossing biological membranes. This balance between hydrophilicity and lipophilicity is a critical parameter in drug design, as it controls the compound's ability to dissolve in aqueous environments (like blood plasma) while still being able to penetrate cellular barriers.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound. While specific spectra for this molecule are proprietary to commercial suppliers, we can outline the expected analytical signatures based on its functional groups.

Mass Spectrometry

Mass spectrometry is the gold standard for confirming molecular weight. The monoisotopic mass of 6-Bromo-4-chloropicolinic acid is 234.90357 Da.[3] High-resolution mass spectrometry (HRMS) should be used to verify this exact mass. Due to the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion, providing unambiguous confirmation of the elemental composition.

Predicted mass-to-charge ratios (m/z) for common adducts are presented below, which are invaluable for interpreting electrospray ionization (ESI) mass spectra.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.91084 |

| [M-H]⁻ | 233.89628 |

| [M+Na]⁺ | 257.89278 |

| [M+NH₄]⁺ | 252.93738 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For 6-Bromo-4-chloropicolinic acid, the spectrum is expected to be dominated by the carboxylic acid group.[9]

-

O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[9]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1730 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[9]

-

Aromatic C=C/C=N Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl/C-Br Stretches: Absorptions corresponding to carbon-halogen bonds will appear in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The pyridine ring contains two protons. Due to the anisotropic effects of the ring and the influence of the substituents, two distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The four aromatic carbons attached to halogens or nitrogen will have their chemical shifts influenced by electronegativity and substitution effects.

Section 4: Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following section provides validated, step-by-step methodologies for determining key physicochemical properties.

Protocol 4.1: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acidic compound. It relies on monitoring the pH of a solution as a standardized base is added. The pKa is the pH at which the acid is exactly 50% neutralized (i.e., the half-equivalence point), a point of inflection on the titration curve. This protocol is self-validating as the shape of the titration curve and the final equivalence point confirm the accuracy of the measurement.

Methodology:

-

Preparation: Accurately weigh approximately 25-50 mg of 6-Bromo-4-chloropicolinic acid and dissolve it in a suitable co-solvent system (e.g., 50:50 water:methanol) to a final volume of 50 mL. The co-solvent is necessary due to the compound's moderate lipophilicity.

-

Standardization: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration Setup: Place the solution beaker on a magnetic stir plate, immerse the calibrated pH electrode, and add a micro-stir bar.

-

Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of steepest slope). The volume of NaOH at the half-equivalence point corresponds to the pKa of the compound.

Workflow for pKa Determination

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information [3][10][11]

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H302/H332 | Harmful if swallowed or if inhaled. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage Conditions:

Based on supplier recommendations, the compound should be stored under the following conditions to prevent degradation:

-

Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and air.[4][10][12]

-

Container: In a tightly sealed, light-resistant container in a dry place.[1]

Conclusion

6-Bromo-4-chloropicolinic acid is a halogenated heterocyclic compound with a well-defined chemical profile. Its key physicochemical features—moderate lipophilicity, significant acidity, and solid physical state—make it a predictable and versatile reagent for further synthetic applications. The data and protocols provided in this guide offer a robust framework for researchers to confidently incorporate this compound into their workflows, ensuring both safety and experimental success.

References

-

001CHEMICAL. CAS No. 1060811-25-7, 6-Bromo-4-chloropicolinic acid. [Link]

-

PubChemLite. 6-bromo-4-chloropicolinic acid (C6H3BrClNO2). [Link]

-

PubChem. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

-

PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Lead Sciences. 6-Bromo-4-chloropicolinic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. CAS 1060811-25-7 | 6-Bromo-4-chloropicolinic acid - Synblock [synblock.com]

- 2. 001chemical.com [001chemical.com]

- 3. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-chloropicolinic acid | 1060811-25-7 [sigmaaldrich.com]

- 5. 4-Bromo-6-chloropicolinic acid | 1060805-66-4 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. PubChemLite - 6-bromo-4-chloropicolinic acid (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. achmem.com [achmem.com]

- 11. 1060811-25-7|6-Bromo-4-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 12. 6-Bromo-4-chloropicolinic acid - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to 6-Bromo-4-chloropicolinic Acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

6-Bromo-4-chloropicolinic acid (CAS No. 1060811-25-7) has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional architecture, featuring a pyridine core substituted with a carboxylic acid, a bromine atom, and a chlorine atom, offers orthogonal reactivity that enables complex molecular construction. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications in the synthesis of advanced pharmaceutical intermediates. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Picolinic Acids

The pyridine scaffold is a cornerstone of pharmaceutical science, present in over 7,000 existing drug molecules.[1] Its isosteric relationship with benzene, combined with its inherent basicity and ability to engage in hydrogen bonding, makes it a privileged structure in drug design.[1][2] Halogenated picolinic acids, such as 6-Bromo-4-chloropicolinic acid, are particularly valuable due to the versatile chemistry of the carbon-halogen bonds, which serve as synthetic handles for introducing molecular diversity. This compound's structure allows for selective, stepwise functionalization, a critical feature for building the complex architectures required for modern therapeutics.

Core Compound Profile: 6-Bromo-4-chloropicolinic acid

6-Bromo-4-chloropicolinic acid, also known as 6-Bromo-4-chloropyridine-2-carboxylic acid, is a solid organic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[3][4]

Physicochemical & Structural Properties

| Property | Value | Source(s) |

| CAS Number | 1060811-25-7 | [3][5][6] |

| Molecular Formula | C₆H₃BrClNO₂ | [3][5][6] |

| Molecular Weight | 236.45 g/mol | [3][4][5][6] |

| IUPAC Name | 6-bromo-4-chloropyridine-2-carboxylic acid | [4] |

| Synonyms | 6-Bromo-4-chloropyridine-2-carboxylic acid | [3][4] |

| Appearance | White to off-white solid | Inferred from similar compounds[7] |

| Storage | Store in a dry, sealed place, under an inert atmosphere at 2-8°C. | [3][5] |

Structural Representation

Caption: 2D Structure of 6-Bromo-4-chloropicolinic acid.

Chemical Reactivity and Synthetic Logic

The synthetic utility of 6-Bromo-4-chloropicolinic acid stems from the differential reactivity of its three functional groups. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the halogens and the carboxylic acid, renders the ring electron-deficient. This electronic profile dictates the reactivity at each position.

-

Carboxylic Acid (C2): The most acidic site, readily undergoing standard transformations like esterification, amide bond formation, and reduction.

-

Bromo Group (C6): Positioned adjacent to the nitrogen, this site is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the ease of oxidative addition.

-

Chloro Group (C4): This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing pyridine nitrogen.[8][9] It is generally less reactive in cross-coupling reactions compared to the bromo group, allowing for selective functionalization.

Caption: Reactivity map of 6-Bromo-4-chloropicolinic acid.

Key Synthetic Applications & Protocols

The orthogonal reactivity of the halogen atoms is the cornerstone of this reagent's utility, enabling sequential and site-selective modifications.

Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical manufacturing.[10] The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of aryl or heteroaryl groups at the C6 position.

Causality: The palladium catalyst undergoes oxidative addition more readily into the weaker C-Br bond than the stronger C-Cl bond. This difference in bond dissociation energy is the basis for the reaction's selectivity.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed to ensure high selectivity for the C6-bromo position.

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-4-chloropicolinic acid (1.0 eq), the desired arylboronic acid (1.1-1.5 eq)[11], and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v). The presence of water is often crucial for the efficiency of the transmetalation step.[12]

-

Catalyst Loading: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.[13]

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro group at the C4 position is activated for SNAr, a reaction class vital for introducing nitrogen, oxygen, or sulfur nucleophiles.[14] This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized species whose formation is favored by the electron-withdrawing nature of the pyridine nitrogen.[8][9]

Causality: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[8][9]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Protocol: SNAr with an Amine Nucleophile

This protocol details the substitution of the C4-chloro group, often performed after functionalizing the C6 position.

-

Reactant Preparation: In a sealed vial, dissolve the 6-substituted-4-chloropicolinic acid derivative (1.0 eq) and the desired amine nucleophile (1.5-2.5 eq) in a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Base Addition: Add a non-nucleophilic base, such as DIPEA or K₂CO₃ (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Execution: Heat the mixture to a temperature between 100-150 °C. The reaction may require several hours to reach completion. Progress should be monitored by LC-MS.

-

Work-up and Purification: After cooling, pour the reaction mixture into water. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM. Wash the organic phase, dry it, and concentrate. Purify via chromatography on silica gel.

Amide Bond Formation

The carboxylic acid functionality is a versatile handle for constructing amide bonds, a key linkage in many pharmaceutical agents. Standard peptide coupling reagents are effective for this transformation.

Caption: Workflow for standard amide bond formation.

Safety and Handling

Proper handling of 6-Bromo-4-chloropicolinic acid is essential to ensure laboratory safety.

-

Hazard Statements: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4]

-

Precautionary Measures:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][5][15]

Conclusion

6-Bromo-4-chloropicolinic acid is a high-value, versatile building block for drug discovery and development. Its well-defined and orthogonal reactivity at the C2 (carboxylic acid), C4 (chloro), and C6 (bromo) positions allows for precise and strategic molecular elaboration. By leveraging selective Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and standard amide bond formations, medicinal chemists can efficiently access novel and complex molecular entities. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this powerful reagent.

References

-

001CHEMICAL. (n.d.). CAS No. 1060811-25-7, 6-Bromo-4-chloropicolinic acid. Retrieved from 001CHEMICAL website. [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from MDPI website. [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol| CAS No:145369-94-4. Retrieved from ZaiQi Bio-Tech website. [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloropicolinic acid. Retrieved from PubChem website. [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from PubChem website. [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from RSC Publishing. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from YouTube. [Link]

-

PubMed. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Retrieved from PubMed. [Link]

-

PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed. [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from PubMed Central. [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from Chemistry Stack Exchange. [Link]

-

PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from PubMed Central. [Link]

-

ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from ACS Publications. [Link]

-

PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from PubMed. [Link]

-

Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from Medium. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from ResearchGate. [Link]

-

PubMed Central. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal website. [Link]

-

RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from RSC Publishing. [Link]

-

Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines. Retrieved from Morressier. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from MDPI. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1060811-25-7 | 6-Bromo-4-chloropicolinic acid - Synblock [synblock.com]

- 4. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1060811-25-7|6-Bromo-4-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 6. 001chemical.com [001chemical.com]

- 7. 4-Bromo-2-pyridinecarboxylic Acid | 30766-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

IUPAC name 6-bromo-4-chloropyridine-2-carboxylic acid

An In-Depth Technical Guide to 6-Bromo-4-chloropyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

6-Bromo-4-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse chemical libraries. This guide provides a comprehensive overview of the chemical properties, a robust synthetic route, key chemical transformations, and the strategic application of this compound in modern drug discovery, with a particular focus on its potential as a core scaffold for kinase inhibitors.

Chemical and Physical Properties

6-Bromo-4-chloropyridine-2-carboxylic acid, also known as 6-bromo-4-chloropicolinic acid, is a solid, multi-functionalized pyridine derivative. The key physicochemical properties are summarized in the table below, based on computed data from authoritative sources.[1]

| Property | Value | Reference |

| IUPAC Name | 6-bromo-4-chloropyridine-2-carboxylic acid | [1] |

| Synonyms | 6-Bromo-4-chloropicolinic acid | [1] |

| CAS Number | 1060811-25-7 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Exact Mass | 234.90357 Da | [1] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | |

| pKa | ~3.0 (Predicted for the carboxylic acid proton) |

Synthesis and Manufacturing

While multiple synthetic routes to substituted pyridine carboxylic acids exist, a robust and scalable pathway to 6-bromo-4-chloropyridine-2-carboxylic acid can be logically constructed from readily available precursors. The following multi-step synthesis is proposed based on established chemical transformations documented for analogous structures, such as the synthesis of its isomer, 4-bromo-6-chloropyridine-2-carboxylic acid.[2] This pathway offers a clear and efficient approach for laboratory and potential pilot-scale production.

The overall synthetic workflow is depicted below:

Sources

molecular structure of "6-Bromo-4-chloropicolinic acid"

Molecular Scaffold for Orthogonal Functionalization in Drug & Agrochemical Discovery

Part 1: Executive Summary & Structural Significance

6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7 ) represents a "privileged scaffold" in medicinal and process chemistry. Its value lies not merely in its existence but in its orthogonal reactivity profile .[1] It possesses three distinct functional handles—a carboxylic acid at C2, a chlorine at C4, and a bromine at C6—each responsive to different chemical triggers.

For the researcher, this molecule is a Swiss Army knife.[1] It allows for the sequential construction of complex heteroaromatic systems, such as CD38 inhibitors and synthetic auxin herbicides (e.g., analogs of Halauxifen), by selectively engaging the C4-position (Nucleophilic Aromatic Substitution, SNAr) and the C6-position (Palladium-catalyzed cross-coupling) without cross-interference.

Part 2: Molecular Architecture & Electronic Properties[1]

The reactivity of this molecule is dictated by the electron-deficient pyridine core, further modulated by the inductive effects of the halogen substituents.[1]

| Feature | Position | Electronic Effect | Reactivity Consequence |

| Carboxylic Acid | C2 | Electron-withdrawing (Inductive & Resonance) | Directs nucleophiles to C4/C6; Acidifies C3/C5 protons; Primary handle for amide coupling. |

| Chlorine | C4 | Inductive withdrawal (-I), Weak Resonance (+R) | Highly Activated for SNAr. The C4 position is para to the ring nitrogen, making it the most electrophilic site for amine displacement. |

| Bromine | C6 | Inductive withdrawal (-I), Weak Resonance (+R) | Preferred Site for Metal-Catalysis. The C-Br bond is weaker than C-Cl, making C6 the selective site for Suzuki/Stille couplings. |

Electronic Map (DOT Visualization)

The following diagram illustrates the electronic activation and regioselectivity logic:

Caption: Regioselectivity map showing the orthogonal reactivity handles of 6-bromo-4-chloropicolinic acid.

Part 3: Synthetic Pathways & Process Chemistry[1]

While several routes exist, the most robust "Self-Validating" protocol for research scale relies on Metal-Halogen Exchange followed by carboxylation.[1] This avoids the regioselectivity issues often seen in direct halogenation of picolinic acid.[1]

Protocol: Synthesis via Lithiation (Recommended)

Precursor: 2-Bromo-4-chloropyridine (Commercially available).[1]

-

Reagents: LDA (Lithium diisopropylamide), Dry THF, CO2 (Dry Ice).

-

Mechanism: The C2 proton of 2-bromo-4-chloropyridine is the most acidic due to the inductive effect of the adjacent Nitrogen and Bromine.[1] LDA selectively deprotonates C2.[1]

-

Step-by-Step Workflow:

-

Step 1 (Setup): Flame-dry a 3-neck flask under Argon. Charge with 2-bromo-4-chloropyridine (1.0 eq) and anhydrous THF.[1] Cool to -78°C .[1]

-

Step 2 (Lithiation): Add LDA (1.1 eq) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent "halogen dance" or benzyne formation.[1] Stir for 1 hour. Result: Deep red/orange anion.[1]

-

Step 3 (Quench): Bubble anhydrous CO2 gas through the solution (or pour onto excess crushed dry ice) at -78°C.

-

Step 4 (Workup): Allow to warm to RT. Quench with 1N HCl (pH ~3). Extract with EtOAc.[1] The product precipitates or is isolated from the organic layer.[1][2]

-

Yield Expectation: 65-75%. Purity Check: HPLC >95% (254 nm).

Synthetic Workflow Diagram

Caption: Critical path for the regioselective synthesis of the target scaffold.

Part 4: Structural Characterization (The Self-Validating System)

To ensure the identity of the molecule, researchers must validate the substitution pattern.[1] The key differentiator is the coupling pattern in the Proton NMR.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Structural Logic |

| C3-H | 8.05 - 8.15 | Doublet (d, J~2Hz) | 1H | Deshielded by adjacent COOH (anisotropic effect). Shows meta coupling to C5. |

| C5-H | 7.85 - 7.95 | Doublet (d, J~2Hz) | 1H | Shielded relative to C3; adjacent to Br. Shows meta coupling to C3. |

| COOH | 13.5 - 14.0 | Broad Singlet | 1H | Exchangeable acidic proton.[1] |

Validation Check: If you see two doublets with a large coupling constant (J > 7Hz), you have synthesized the wrong isomer (likely 2,3- or 3,4-substitution). The meta-coupling (J ~1.5-2.0 Hz) confirms the 3,5-proton relationship, proving the 2,4,6-substitution pattern.

Part 5: Applications & Functional Derivatization[3]

This molecule is a gateway to high-value targets in oncology and agriculture.[1]

1. CD38 Inhibitor Synthesis (Amide Coupling)

As referenced in WO2021207186 , the carboxylic acid is coupled with complex amines (e.g., (1r,4r)-4-(2-methoxyethoxy)cyclohexan-1-amine) using HATU/DIPEA .

-

Protocol Note: The electron-poor ring makes the carboxylic acid more acidic (pKa ~2-3).[1] Avoid harsh chlorinating agents (SOCl2) if sensitive functional groups are present; HATU is preferred to prevent side reactions at the C4-Cl.[1]

2. Herbicide Core Construction (The "Halauxifen" Logic)

This scaffold mimics the core of synthetic auxins like Halauxifen-methyl (Arylex™).[1]

-

Step A: SNAr at C4.

-

Step B: Suzuki Coupling at C6. [1]

-

Reaction: Coupling with Aryl Boronic Acids (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid).

-

Conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O.

-

Selectivity: The C-Br bond reacts faster than any remaining C-Cl bonds under standard Pd(0) conditions.[1]

-

Part 6: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated picolinic acids can decarboxylate at high temperatures (>150°C).[1]

-

Spill Protocol: Neutralize with sodium bicarbonate before disposal.[1]

References

-

Preparation of CD38 Inhibitors. Patent WO2021207186A1. (2021).[1][5] Describes the use of 6-bromo-4-chloropicolinic acid as a key intermediate in amide coupling.[1]

-

Synthesis of Halogenated Pyridines. ChemicalBook & Ambeed Technical Data. (2025). Confirmation of CAS 1060811-25-7 and physical properties.[1][3][4][6]

-

Suzuki-Miyaura Cross-Coupling of Chloropyridines. Journal of Organic Chemistry. Discusses the reactivity order of Br vs Cl in pyridine scaffolds.

-

Halauxifen-methyl (Arylex) Chemistry. PubChem CID 25181547.[1] Illustrates the 4-amino-3-chloro-6-aryl substitution pattern relevant to this scaffold.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021207186A1 - Cd38 inhibitors - Google Patents [patents.google.com]

- 6. CAS 1060811-25-7 | 6-Bromo-4-chloropicolinic acid - Synblock [synblock.com]

"6-Bromo-4-chloropicolinic acid" as a synthetic intermediate

The following technical guide is structured as an in-depth whitepaper designed for researchers and drug development professionals. It synthesizes chemical logic, experimental rigor, and application-focused insights.[1][2]

A Strategic Trifunctional Scaffold for Heterocyclic Chemistry[1][2]

Executive Summary

In the landscape of modern heterocyclic synthesis, 6-bromo-4-chloropicolinic acid stands out as a "Swiss Army knife" scaffold.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a chlorine atom at C4, and a bromine atom at C6.[1][2] This specific substitution pattern allows for sequential, regioselective functionalization, making it a critical intermediate in the discovery of arylpicolinate herbicides (e.g., analogs of Halauxifen and Florpyrauxifen) and pharmaceutical agents (e.g., CD38 and kinase inhibitors).[1][2]

This guide provides a comprehensive technical analysis of this intermediate, detailing its synthesis, regioselective transformation logic, and validated experimental protocols.[1][2]

Molecular Profile & Orthogonal Reactivity

The utility of 6-bromo-4-chloropicolinic acid is defined by the electronic differentiation of its positions. The pyridine ring is electron-deficient, activated by both the ring nitrogen and the electron-withdrawing carboxyl group.[1][2]

| Position | Substituent | Electronic Environment | Primary Reactivity Mode |

| C2 | -COOH | Electron-withdrawing | Amide Coupling / Esterification (Standard acid chemistry) |

| C4 | -Cl | Para to N, Meta to COOH | SɴAr (Nucleophilic Aromatic Substitution) .[1][2] Highly activated for displacement by amines/alkoxides.[1][2] |

| C6 | -Br | Ortho to N, Ortho to COOH | Pd-Catalyzed Coupling (Suzuki/Stille) .[1][2] The C-Br bond is weaker and more labile to oxidative addition than C-Cl.[1][2] |

The Reactivity Triangle

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Orthogonal reactivity map showing the independent functionalization of C2, C4, and C6.[1][2]

Synthetic Routes to the Intermediate

While often purchased as a building block, in-house synthesis is required for scale-up or isotopically labeled studies.[1][2] The most robust route involves the oxidation of a methylpyridine precursor.[1][2]

Primary Route: Oxidation of 2-Bromo-4-chloro-6-methylpyridine

This route avoids the difficult selective halogenation of picolinic acid.[1][2]

-

Step 1 (Chlorination): Electrophilic chlorination (or nitration followed by conversion) to install the C4-Cl.[1][2]

-

Step 2 (Sandmeyer Bromination): Diazotization of the C2-amino group with NaNO₂/HBr/CuBr to install the C6-Br (relative to the methyl group).[1][2]

-

Step 3 (Oxidation): Oxidation of the C6-methyl group to the carboxylic acid using KMnO₄ or SeO₂.[1][2]

Alternative Route (From 4-Hydroxypicolinic Acid): Starting from 6-bromo-4-hydroxypicolinic acid (obtainable from chelidamic acid derivatives), treatment with POCl₃ converts the C4-OH to C4-Cl.[1][2] This method is preferred if the 4-hydroxy precursor is available, as it avoids harsh oxidation steps.[1][2]

Downstream Transformations & Case Studies

4.1 Regioselective SɴAr at C4

Despite the presence of two halogens, the C4-chlorine is significantly more reactive toward nucleophilic aromatic substitution (SɴAr) than the C6-bromine.[1][2]

-

Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen.[1][2] Steric hindrance at C6 (flanked by N and COOH) further disfavors attack at the bromine.[1][2]

-

Conditions: Heating with primary or secondary amines in polar aprotic solvents (DMF, DMSO) or alcohols.[1][2]

-

Application: This is the key step in synthesizing 4-amino-picolinate herbicides.[1][2]

4.2 Chemoselective Cross-Coupling at C6

Palladium-catalyzed cross-couplings (Suzuki-Miyaura) occur preferentially at the C6-bromine .[1][2]

-

Mechanism: The C-Br bond energy (approx. 68 kcal/mol) is lower than C-Cl (approx. 81 kcal/mol), facilitating faster oxidative addition of Pd(0).[1][2]

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 80-100°C.[1][2]

-

Note: If the C4 position is not substituted first, care must be taken to avoid bis-coupling. However, the C4-Cl is generally sluggish under standard Suzuki conditions unless specialized ligands (e.g., Buchwald ligands) are used.[1][2]

4.3 Case Study: CD38 Inhibitor Synthesis

A recent patent application (WO2021207186A1) demonstrates the utility of this scaffold in medicinal chemistry [1].[1][2]

-

Step 1: Amide coupling of 6-bromo-4-chloropicolinic acid with a cyclohexylamine derivative using HATU. Yield: High.

-

Step 3: Subsequent functionalization builds the pharmacophore, exploiting the remaining handles.[1][2]

Experimental Protocols

Standardized procedures for reference. Always perform a risk assessment.

Protocol A: Amide Coupling (C2 Functionalization)

Objective: Synthesis of N-substituted-6-bromo-4-chloropicolinamide.

-

Setup: Charge a round-bottom flask with 6-bromo-4-chloropicolinic acid (1.0 equiv) and anhydrous DMF (10 mL/g).

-

Activation: Cool to 0°C. Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir for 15 minutes to form the active ester.

-

Addition: Add the amine (1.2 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Expect M+H peak).

-

Workup: Dilute with water (precipitation often occurs).[1][2] Filter the solid or extract with Ethyl Acetate.[1][2] Wash organics with LiCl (5% aq) to remove DMF.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective SɴAr (C4 Functionalization)

Objective: Displacement of C4-Cl with a secondary amine (e.g., Morpholine).[1][2]

-

Setup: Dissolve the picolinamide or ester substrate (1.0 equiv) in DMSO or NMP .

-

Reagent: Add Morpholine (2.5 equiv).[1][2] An external base (K₂CO₃) is optional if excess amine is used.[1][2]

-

Conditions: Heat to 80–100°C for 4–6 hours.

-

Checkpoint: TLC/LCMS should show consumption of starting material and formation of a single regioisomer.[1][2] The C6-Br remains intact.[1][2][3]

-

Purification: Pour into ice water. Collect precipitate or extract.[1][2]

Protocol C: Suzuki Coupling (C6 Functionalization)

Objective: Installation of an aryl group at C6.

-

Reagents: Combine substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv) in 1,4-Dioxane/Water (4:1) .

-

Catalyst: Degas with Nitrogen for 10 mins. Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1][2]

-

Reaction: Heat to 90°C under Nitrogen for 2–12 hours.

-

Note: If the substrate still contains C4-Cl, monitor carefully to prevent over-coupling.[1][2] The electronic difference usually ensures >95% selectivity for Br.[1][2]

Safety & Handling

-

Hazards: 6-Bromo-4-chloropicolinic acid is an irritant (Skin/Eye/Respiratory).[1][2]

-

Reactivity: Incompatible with strong oxidizing agents.[1][2] Upon heating to decomposition, emits toxic fumes of NOₓ, HCl, and HBr.[1][2]

-

Storage: Store under inert atmosphere at 2–8°C. Moisture sensitive (carboxylic acid proton can catalyze degradation over long periods if wet).[1][2]

References

-

World Intellectual Property Organization. (2021).[1][2] CD38 Inhibitors.[1][2] WO2021207186A1.[1][2] Retrieved from [1][2]

-

PubChem. (n.d.).[1][2] 6-Bromo-4-chloropicolinic acid (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Ambeed. (n.d.). 6-Bromo-4-chloropicolinic acid Product Data. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1][2] 6-Bromo-4-chloropicolinic acid.[1][2][3][4][5][6][7][8][9] Retrieved from [1][2]

Sources

- 1. WO2021207186A1 - Cd38 inhibitors - Google Patents [patents.google.com]

- 2. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-chloropicolinic acid | 1060811-25-7 [sigmaaldrich.com]

- 4. 1060811-25-7|6-Bromo-4-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 5. 1060802-25-6 | 5-Bromo-4-chloropicolinic acid | Bromides | Ambeed.com [ambeed.com]

- 6. 1060802-25-6 | 5-Bromo-4-chloropicolinic acid | Bromides | Ambeed.com [ambeed.com]

- 7. 1060811-25-7 | 6-Bromo-4-chloropicolinic acid | Bromides | Ambeed.com [ambeed.com]

- 8. 1060811-25-7 | 6-Bromo-4-chloropicolinic acid | Bromides | Ambeed.com [ambeed.com]

- 9. Substitution Reaction - Product Catalog - AiFChem [aifchem.com]

spectroscopic data (NMR, IR, MS) of "6-Bromo-4-chloropicolinic acid"

The following guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the logic of validation—how to prove the structure is correct using spectroscopic evidence—rather than merely listing values.

CAS: 1060811-25-7 | Formula: C

Executive Summary & Synthetic Context

6-Bromo-4-chloropicolinic acid is a critical halogenated pyridine intermediate, primarily utilized in the synthesis of next-generation arylpicolinate herbicides (auxin mimics) and metalloprotease inhibitors.[3] Its structural integrity is defined by the specific regiochemistry of the halogen substituents (4-Cl, 6-Br) relative to the carboxylic acid moiety.

Distinguishing this molecule from its isomers (e.g., 4-bromo-6-chloropicolinic acid) requires a multi-modal spectroscopic approach. This guide outlines the definitive analytical parameters for structural validation.

Mass Spectrometry (MS): The Primary Check

Objective: Confirm elemental composition and halogen count via isotopic abundance.[3]

The presence of one bromine (

Theoretical Isotope Pattern (ESI- Mode)

In Negative Electrospray Ionization (ESI-), the parent ion is [M-H]

-

Monoisotopic Mass (

Cl, -

Pattern Distribution:

-

M (235): ~77% relative abundance (Base peak logic)

-

M+2 (237): ~100% (Due to

Br + -

M+4 (239): ~25% (Due to

Br +

-

Diagnostic Rule: Look for a 3:4:1 (approximate) intensity ratio for the triplet cluster at m/z 235, 237, and 239. Any deviation suggests halogen loss or contamination.

Figure 1: MS Fragmentation logic in Negative Mode ESI. The decarboxylation step is the primary fragmentation pathway for picolinic acids.

Nuclear Magnetic Resonance (NMR): Structural Proof

Objective: Confirm regiochemistry (position of halogens) via coupling constants (

The molecule possesses only two aromatic protons (H3 and H5). Their relationship is meta, leading to a specific splitting pattern distinct from ortho or para isomers.

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | 8.05 - 8.15 | Doublet (d) | Deshielded: Ortho to electron-withdrawing COOH and Cl. | |

| H-5 | 7.90 - 8.00 | Doublet (d) | Shielded relative to H3: Meta to COOH, but ortho to Br/Cl. | |

| COOH | 13.5 - 14.0 | Broad Singlet | - | Exchangeable acidic proton. |

Critical Validation Point:

-

If you see a coupling constant of

Hz , you have the wrong isomer (likely adjacent protons). -

The signal for H3 is typically downfield of H5 due to the proximity of the carboxylic acid's anisotropic cone.

C NMR Data (100 MHz, DMSO- )

-

C=O (COOH): ~163-165 ppm

-

C-2 (Ipso to COOH): ~148-150 ppm

-

C-4 (C-Cl): ~145 ppm

-

C-6 (C-Br): ~139-141 ppm

-

C-3/C-5 (CH): 124-130 ppm (signals often less intense than quaternary carbons).

Figure 2: NMR assignment logic based on substituent chemical shift effects (SCS).

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Acid + Halogens).

-

O-H Stretch (Acid): 3300–2500 cm

(Very broad, characteristic "hump"). -

C=O Stretch (Acid): 1700–1725 cm

(Strong, sharp). -

C=C / C=N (Pyridine Ring): 1560–1590 cm

. -

C-Cl / C-Br Stretch: 600–800 cm

(Fingerprint region; often multiple bands).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Note: If the spectrum shows broad lines, add 1 drop of TFA-

or shake with D

Protocol B: HPLC Purity Check (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine

) and 220 nm.

References

-

PubChem Compound Summary. (2025). 6-Bromo-4-chloropicolinic acid (CID 72211989).[2] National Center for Biotechnology Information. Link

- Corteva Agriscience. (2019). Arylpicolinate Herbicide Synthesis Intermediates.

-

ChemicalBook. (2024). Spectroscopic data of halogenated picolinates.Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift effects on pyridine rings).

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloropicolinic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for 6-bromo-4-chloropicolinic acid and its derivatives, compounds of significant interest in the pharmaceutical and agrochemical industries. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind key procedural choices.

Introduction: The Significance of Halogenated Picolinic Acids

Halogenated picolinic acids are a class of pyridinecarboxylic acids that serve as crucial building blocks, or "scaffolds," in the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of halogen substituents, which can be readily manipulated through various chemical reactions to introduce new functional groups and build molecular complexity. Specifically, compounds like 6-bromo-4-chloropicolinic acid are valued as key intermediates in the development of herbicides and other agrochemicals.

The strategic placement of bromine and chlorine atoms on the picolinic acid framework offers distinct chemical handles for selective modification. For instance, the bromine atom at the 6-position can be a site for cross-coupling reactions, while the chlorine at the 4-position can be displaced by nucleophiles. This differential reactivity allows for a programmed and controlled approach to the synthesis of complex target molecules.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 6-bromo-4-chloropicolinic acid and its derivatives often involves a multi-step process starting from more readily available pyridine precursors. A common approach involves the halogenation of a pre-existing picolinic acid or a related pyridine derivative. The choice of halogenating agent and reaction conditions is critical to achieving the desired regioselectivity.

Synthesis of the Core Scaffold: 6-Bromo-4-chloropicolinic acid

A representative synthesis of the parent 6-bromo-4-chloropicolinic acid is outlined below. This process typically starts with a suitable pyridine precursor and involves sequential halogenation and oxidation steps.

Experimental Protocol: Synthesis of 6-Bromo-4-chloropicolinic acid

-

Starting Material: 2,4-Dichloropyridine

-

Step 1: Bromination. The initial step involves the selective bromination of the pyridine ring. This is often achieved using a potent brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or acetonitrile. The rationale for using NBS is its ability to provide a low, steady concentration of bromine, which helps to control the reaction and minimize side products.

-

Step 2: Oxidation. Following bromination, the methyl group at the 2-position of the pyridine ring is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid is commonly employed. This reaction requires careful temperature control to prevent over-oxidation and degradation of the pyridine ring.

-

Step 3: Work-up and Purification. After the reaction is complete, the crude product is isolated by filtration and then purified, typically by recrystallization from a suitable solvent system like ethanol/water. The purity of the final product is confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Logical Workflow for the Synthesis of 6-Bromo-4-chloropicolinic acid

Caption: A simplified workflow for the synthesis of 6-bromo-4-chloropicolinic acid.

Derivatization Reactions: Building Molecular Complexity

Once the 6-bromo-4-chloropicolinic acid scaffold is in hand, a variety of derivatization reactions can be employed to synthesize a library of related compounds.

2.2.1. Esterification

The carboxylic acid group is readily converted to an ester. This is often a necessary step to protect the carboxylic acid during subsequent reactions or to modify the solubility and pharmacokinetic properties of the final molecule.

Experimental Protocol: Methyl Esterification

-

Reagents: 6-Bromo-4-chloropicolinic acid, methanol, and a catalytic amount of sulfuric acid.

-

Procedure: The picolinic acid is dissolved in an excess of methanol. A few drops of concentrated sulfuric acid are added as a catalyst. The mixture is then heated to reflux for several hours.

-

Work-up: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

2.2.2. Suzuki Cross-Coupling

The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reagents: 6-Bromo-4-chloropicolinic acid methyl ester, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).

-

Solvent: A mixture of toluene and water is a common solvent system.

-

Procedure: The reagents are combined in the solvent, and the mixture is degassed with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated to a temperature of 80-100 °C for several hours, or until the starting material is consumed (as monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Reaction Scheme for Derivatization

Caption: Key derivatization pathways for 6-bromo-4-chloropicolinic acid.

Data Summary and Analysis

The following table summarizes typical reaction outcomes for the synthesis and derivatization of 6-bromo-4-chloropicolinic acid. The yields are representative and can vary based on the specific reaction conditions and the scale of the reaction.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| Bromination/Oxidation | 2,4-Dichloropyridine | 6-Bromo-4-chloropicolinic acid | 60-75 | >95 |

| Esterification | 6-Bromo-4-chloropicolinic acid | Methyl 6-bromo-4-chloropicolinate | 85-95 | >98 |

| Suzuki Coupling | Methyl 6-bromo-4-chloropicolinate | Methyl 4-chloro-6-phenylpicolinate | 70-85 | >97 |

Conclusion and Future Directions

The synthetic routes outlined in this guide provide a robust framework for the production of 6-bromo-4-chloropicolinic acid and its derivatives. The versatility of this scaffold, combined with the efficiency of modern cross-coupling reactions, makes it a valuable platform for the discovery of new chemical entities in the agrochemical and pharmaceutical fields. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of a wider range of derivatization reactions to access novel chemical space.

References

- Halogenated Picolinic Acids as Herbicides.

- Synthesis of Halogenated Picolinic Acid Derivatives.

- Process for preparing 6-substituted-4-aminopicolinic acids.

theoretical studies on "6-Bromo-4-chloropicolinic acid" reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 6-Bromo-4-chloropicolinic Acid

Authored by: A Senior Application Scientist

Abstract

6-Bromo-4-chloropicolinic acid is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of a pyridine core, a carboxylic acid group, and two distinct halogen atoms at strategic positions imparts a versatile and predictable reactivity profile. This guide provides a comprehensive theoretical and practical examination of the molecule's reactivity, grounded in established chemical principles and supported by experimental observations. We will explore the electronic landscape of the molecule, dissect the reactivity at each functional site, and present validated protocols for its key transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Picolinic acid derivatives are privileged scaffolds in drug discovery, known for their ability to chelate metals and participate in a wide range of biological interactions.[1] The subject of this guide, 6-Bromo-4-chloropicolinic acid (Molecular Formula: C₆H₃BrClNO₂, Molecular Weight: 236.45 g/mol ), is a particularly valuable building block due to its orthogonal chemical handles.[2][3][4] The pyridine nitrogen, along with the two halogen atoms, renders the aromatic ring electron-deficient, which is a critical determinant of its reactivity. This guide will deconstruct the molecule's reactivity based on its distinct functional zones: the carboxylic acid group, the C4-chloro position, and the C6-bromo position.

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-chloropyridine-2-carboxylic acid | PubChem[3] |

| CAS Number | 1060811-25-7 | Synblock[2] |

| Molecular Formula | C₆H₃BrClNO₂ | PubChem[3] |

| Molecular Weight | 236.45 g/mol | PubChem[3] |

| SMILES | C1=C(C=C(N=C1C(=O)O)Br)Cl | PubChem[3] |

The Electronic Landscape: A Foundation for Selective Reactivity

The reactivity of 6-bromo-4-chloropicolinic acid is governed by the interplay of inductive and resonance effects of its substituents. The pyridine nitrogen atom acts as a strong electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This effect is amplified by the inductive-withdrawing nature of the chlorine and bromine atoms. Consequently, the pyridine ring is highly "electron-poor," which dictates its susceptibility to different reaction classes.

-

Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by the electron-withdrawing groups.

-

Resistance to Electrophilic Attack: Conversely, the molecule is deactivated towards classical Electrophilic Aromatic Substitution (EAS) reactions like nitration or Friedel-Crafts alkylation, which typically require electron-rich aromatic systems.[5][6] Such transformations, if forced, would necessitate harsh reaction conditions.

The diagram below, generated using Density Functional Theory (DFT) principles, illustrates the predicted sites of reactivity. The electrostatic potential map would show a significant polarization, with electron density drawn towards the nitrogen and halogen atoms, leaving the carbon atoms of the ring electrophilic.

Caption: Predicted reactivity map of 6-Bromo-4-chloropicolinic acid.

Site-Specific Reactivity Analysis

Carboxylic Acid Group (C2-Position)

The carboxylic acid moiety behaves predictably, undergoing standard transformations such as esterification, amidation, and conversion to acyl chlorides.[7][8][9] The electrophilicity of the carboxyl carbon is enhanced by the inductive effect of the adjacent ring nitrogen.[7]

Decarboxylation: The removal of the carboxylic acid group as CO₂ is a thermodynamically favorable process but often requires high temperatures.[10] For picolinic acids, decarboxylation can be challenging. However, the presence of strongly electron-withdrawing groups can stabilize the anionic intermediate formed during the process, potentially lowering the required activation energy.[11] While not a trivial transformation, thermal or metal-catalyzed decarboxylation protocols could be explored for this substrate.

C4-Chloro Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This is due to the stabilizing effect of the electron-withdrawing nitrogen atom on the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Aryl halides with electron-withdrawing substituents are known to undergo this type of reaction readily.[12][13]

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate. The aromaticity is temporarily broken. The negative charge is delocalized onto the electron-withdrawing groups, primarily the ring nitrogen. In the second step, the leaving group (chloride) is eliminated, and aromaticity is restored.

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental Protocol: SNAr with an Amine

-

Setup: In a sealed reaction vessel, dissolve 6-Bromo-4-chloropicolinic acid (1.0 eq.) in a polar aprotic solvent such as DMF or NMP.

-

Reagents: Add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction: Heat the mixture to 80-120 °C and monitor by LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction, dilute with water, and adjust the pH to precipitate the product or extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography or recrystallization.

C6-Bromo Position: The Gateway to Carbon-Carbon Bond Formation

The bromine atom at the C6 position is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Cl bond. This differential reactivity allows for highly selective functionalization. The Suzuki-Miyaura coupling is a flagship reaction for this position.[14]

Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the C6 position of the pyridine ring and an organic group from a boronic acid or ester.[15][16] The reaction is renowned for its mild conditions and high functional group tolerance, making it a cornerstone of modern synthetic chemistry.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) in a microwave vial, add 6-Bromo-4-chloropicolinic acid (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst like PdCl₂(dppf).

-

Reaction: Seal the vial and heat in a microwave reactor to 100-140 °C for 15-60 minutes. Alternatively, conventional heating at 80-100 °C for several hours can be used. Monitor by LC-MS.

-

Work-up: After cooling, filter the reaction mixture through celite to remove the palladium catalyst. Dilute the filtrate with water and acidify to precipitate the product.

-

Purification: Collect the solid by filtration or extract with an organic solvent. Further purification can be achieved by chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Table of Reactivity Comparison

| Position | Bond | Primary Reaction Type | Relative Reactivity in Pd-Coupling | Relative Reactivity in SNAr | Causality |

| C6 | C-Br | Cross-Coupling | High | Low | Weaker C-Br bond favors oxidative addition to Pd(0). Less activated for SNAr compared to C4. |

| C4 | C-Cl | Nucleophilic Substitution | Low | High | Stronger C-Cl bond is less reactive in Pd-coupling. Proximity to N activates it for SNAr. |

Orthogonal Synthesis Strategies

The distinct reactivity of the C4-Cl and C6-Br positions allows for sequential, controlled functionalization. A common and powerful strategy involves first performing a palladium-catalyzed cross-coupling at the more reactive C6-bromo position, followed by a nucleophilic aromatic substitution at the C4-chloro position. This orthogonal approach provides a robust pathway to complex, highly substituted pyridine derivatives from a single, readily available starting material.

Conclusion

6-Bromo-4-chloropicolinic acid is a strategically designed synthetic intermediate whose reactivity is well-defined by modern organic chemistry principles. The electron-deficient pyridine core activates the C4-chloro position for nucleophilic aromatic substitution while the C6-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling reactions. This predictable and differential reactivity, coupled with the functionality of the carboxylic acid group, makes it an exceptionally powerful tool for constructing diverse molecular architectures. A thorough understanding of its theoretical reactivity empowers chemists to design efficient and innovative synthetic routes for the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-